Cas no 89978-12-1 (2-chloro-2-(4-chlorophenyl)acetonitrile)

2-Chloro-2-(4-chlorophenyl)acetonitrile is a chlorinated aromatic nitrile compound with applications in organic synthesis and pharmaceutical intermediates. Its structure features a reactive chloro-substituted acetonitrile group attached to a 4-chlorophenyl ring, enabling versatile transformations such as nucleophilic substitutions or cyclizations. The compound is valued for its stability under standard conditions and its utility in constructing complex heterocyclic frameworks. Its dual chloro-functionalization enhances electrophilic reactivity, making it a useful precursor in agrochemical and medicinal chemistry research. Proper handling is advised due to potential lachrymatory effects and moisture sensitivity. The product is typically supplied in high purity to ensure consistent performance in synthetic applications.
2-chloro-2-(4-chlorophenyl)acetonitrile structure
89978-12-1 structure
Product Name:2-chloro-2-(4-chlorophenyl)acetonitrile
CAS No:89978-12-1
MF:C8H5Cl2N
MW:186.037999868393
MDL:MFCD16146977
CID:4664348
PubChem ID:11126973
Update Time:2025-10-25

2-chloro-2-(4-chlorophenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • Chloro-(4-chloro-phenyl)-acetonitrile
    • 2-chloro-2-(4-chlorophenyl)acetonitrile
    • Benzeneacetonitrile, α,4-dichloro-
    • MDL: MFCD16146977
    • Inchi: 1S/C8H5Cl2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H
    • InChI Key: ZGUPSFRKJZTCTE-UHFFFAOYSA-N
    • SMILES: C(#N)C(Cl)C1=CC=C(Cl)C=C1

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 272.5±25.0 °C at 760 mmHg
  • Flash Point: 113.7±17.4 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-chloro-2-(4-chlorophenyl)acetonitrile Security Information

2-chloro-2-(4-chlorophenyl)acetonitrile Pricemore >>

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Additional information on 2-chloro-2-(4-chlorophenyl)acetonitrile

Professional Introduction to 2-chloro-2-(4-chlorophenyl)acetonitrile (CAS No. 89978-12-1)

2-chloro-2-(4-chlorophenyl)acetonitrile, chemically designated as CAS No. 89978-12-1, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, featuring a nitrile group and chloro-substituted aromatic ring, has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The structural attributes of this molecule make it a valuable precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

The chemical structure of 2-chloro-2-(4-chlorophenyl)acetonitrile consists of a central acetonitrile moiety flanked by two chloro substituents, one on the nitrile carbon and another on the phenyl ring. This unique configuration imparts reactivity that is conducive to further functionalization, making it a preferred building block in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups enhances its utility in constructing complex molecular frameworks, which is particularly relevant in medicinal chemistry.

In recent years, the pharmaceutical industry has witnessed a surge in interest for small molecule inhibitors targeting protein-protein interactions (PPIs). 2-chloro-2-(4-chlorophenyl)acetonitrile has been explored as a key intermediate in the synthesis of molecules that modulate PPIs, which are implicated in various diseases including cancer and neurodegenerative disorders. The chlorine atoms provide handles for further derivatization, enabling the construction of libraries of compounds with tailored biological activities.

One of the most compelling applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. Researchers have leveraged the reactivity of CAS No. 89978-12-1 to synthesize novel kinase inhibitors that exhibit high selectivity and potency. The nitrile group can be further functionalized into amides or carboxylic acids, which are common pharmacophores in kinase inhibitors.

The synthesis of 2-chloro-2-(4-chlorophenyl)acetonitrile typically involves the chlorination of an appropriate acetonitrile derivative followed by aromatic substitution. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Catalytic techniques have been particularly instrumental in improving yields and reducing byproduct formation, thereby enhancing the sustainability of its production.

Recent studies have also highlighted the role of CAS No. 89978-12-1 in the development of antiviral agents. The structural features of this compound allow for interactions with viral proteases and polymerases, making it a viable candidate for inhibiting viral replication. The ability to modify both the nitrile and phenyl rings provides chemists with a high degree of flexibility in designing molecules that can effectively target viral pathogens.

In addition to its pharmaceutical applications, 2-chloro-2-(4-chlorophenyl)acetonitrile has found utility in materials science. Its ability to undergo cross-coupling reactions makes it a valuable precursor for synthesizing organic semiconductors and conductive polymers. These materials are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The chlorine substituents facilitate polymerization processes, leading to materials with enhanced performance characteristics.

The regulatory landscape surrounding the use of CAS No. 89978-12-1 is favorable for research and development purposes. Manufacturers adhere to stringent quality control measures to ensure purity and consistency, which are critical for downstream applications. The compound's stability under various storage conditions further adds to its practicality as an intermediate in synthetic protocols.

In conclusion, 2-chloro-2-(4-chlorophenyl)acetonitrile represents a cornerstone molecule in modern synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse applications across multiple disciplines, from drug discovery to advanced materials engineering. As research continues to uncover new methodologies for its utilization, its importance is expected to grow even further, driving innovation in both academic and industrial settings.

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